molecular formula C12H15Cl2NO2 B2756717 Tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate CAS No. 2248260-23-1

Tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate

Cat. No.: B2756717
CAS No.: 2248260-23-1
M. Wt: 276.16
InChI Key: KVDGNHMQEDEFRX-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 2,4-dichloroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or non-chlorinated phenyl derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of mono-chlorinated or non-chlorinated phenyl derivatives.

    Substitution: Formation of hydroxyl, alkyl, or amino-substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-2-phenylacetate: Lacks the chlorine atoms on the phenyl ring, resulting in different chemical reactivity and biological activity.

    Tert-butyl 2-amino-2-(4-chlorophenyl)acetate: Contains only one chlorine atom on the phenyl ring, leading to distinct properties compared to the dichlorinated derivative.

    Tert-butyl 2-amino-2-(2,6-dichlorophenyl)acetate: Has chlorine atoms in different positions on the phenyl ring, affecting its steric and electronic properties.

Uniqueness

Tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This compound’s distinct structure allows for specialized applications in various fields of research.

Properties

IUPAC Name

tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)10(15)8-5-4-7(13)6-9(8)14/h4-6,10H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDGNHMQEDEFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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